Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1707393-61-0
VCID: VC6123102
InChI: InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3
SMILES: CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC
Molecular Formula: C13H18O5
Molecular Weight: 254.282

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate

CAS No.: 1707393-61-0

Cat. No.: VC6123102

Molecular Formula: C13H18O5

Molecular Weight: 254.282

* For research use only. Not for human or veterinary use.

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate - 1707393-61-0

Specification

CAS No. 1707393-61-0
Molecular Formula C13H18O5
Molecular Weight 254.282
IUPAC Name diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Standard InChI InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3
Standard InChI Key CDNWFTYZHORYGV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, reflects its spiro[3.3]heptane core, where a cyclobutane ring is fused to a tetrahydrofuran-like ring (2-oxa designation). The two ethyl ester groups are positioned at the 6,6-carbons of the spiro system .

Key Structural Features:

  • Molecular Formula: C<sub>12</sub>H<sub>18</sub>O<sub>5</sub>

  • Molecular Weight: 242.27 g/mol

  • SMILES Representation: CCOC(=O)C1(CC2(COC2)C1)C(=O)OCC

The spirocyclic framework imposes significant conformational restriction, making it a valuable isostere for acyclic or monocyclic structures in drug design .

Synthetic Routes and Optimization

Convergent Synthesis via Cyclization Reactions

A prominent synthetic strategy involves double nucleophilic substitution reactions between di-electrophiles and di-nucleophiles. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane serves as a common intermediate for constructing spiro[3.3]heptane derivatives . In the case of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, the synthesis likely proceeds through:

  • Cyclobutane Formation: [2+2] cycloaddition between dichloroketene and styrene derivatives, followed by reduction to cyclobutanones .

  • Spiroannulation: Reaction of cyclobutanone precursors with ethylene glycol derivatives under acidic conditions to form the tetrahydrofuran ring .

  • Esterification: Introduction of ethyl ester groups via nucleophilic acyl substitution .

This route achieves multigram-scale production (up to 470 g) with 6–10 steps and moderate yields (37–65%) .

Challenges in Purification

Early synthetic attempts relied on low-yielding [2+2] cycloadditions (5–31% yields) and laborious chromatographic purification . Modern protocols employ mesylation or tosylation to activate intermediates, enabling higher yields (up to 98%) and reduced purification demands .

Physicochemical Properties

PropertyValue/Description
Boiling PointNot reported (estimated >250°C)
SolubilitySoluble in DCM, THF, EtOAc
StabilityStable under inert atmospheres
Spectroscopic DataIR: 1745 cm<sup>−1</sup> (C=O stretch)

The compound’s rigid structure contributes to high thermal stability and resistance to racemization, critical for stereoselective synthesis .

Applications in Drug Discovery

Bioisosteric Replacement

The spiro[3.3]heptane core serves as a gem-difluorocycloalkane isostere, improving pharmacokinetic properties such as membrane permeability and metabolic resistance . For example, AstraZeneca has explored similar spiro scaffolds in kinase inhibitors to reduce off-target effects .

Building Block for Functionalization

The 6,6-ester groups enable further derivatization:

  • Hydrolysis: Conversion to dicarboxylic acids for metal-organic frameworks (MOFs) .

  • Amination: Reductive amination to introduce sulfonamide or nitrile groups .

  • Cross-Coupling: Suzuki-Miyaura reactions for aryl group incorporation .

Comparative Analysis with Related Spiro Compounds

CompoundKey DifferencesApplications
6,6-Difluorospiro[3.3]heptaneFluorine substituents enhance polarityProtease inhibitors
Spirooxindole-fused cyclopentanesOxindole moiety for kinase inhibitionAnticancer agents
2,6-Disubstituted spiro[3.3]heptanesNitrile/sulfonamide functionalitiesCNS-targeted therapies

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